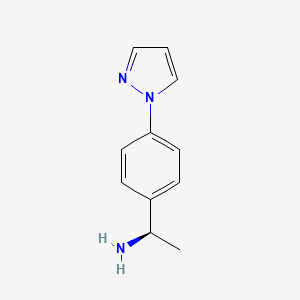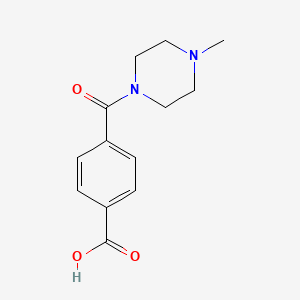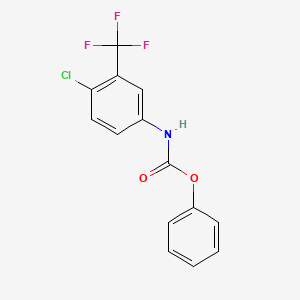
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester
概述
描述
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbamic acid ester linkage, making it a valuable entity in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 4-chloro-3-trifluoromethylphenyl isocyanate: This intermediate is synthesized by reacting 4-chloro-3-trifluoromethylphenylamine with phosgene.
Reaction with phenol: The isocyanate is then reacted with phenol in the presence of a base such as triethylamine to form the desired carbamic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding carbamic acid and phenol.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Amino or thiol-substituted derivatives.
Hydrolysis: Carbamic acid and phenol.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
科学研究应用
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
Methyl (4-chloro-3-trifluoromethylphenyl)carbamate: Similar structure but with a methyl ester group instead of a phenyl ester group.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Contains a piperidinol moiety instead of a carbamic acid ester linkage.
Uniqueness
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is unique due to its combination of a chloro group, a trifluoromethyl group, and a carbamic acid ester linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
属性
IUPAC Name |
phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQDSKTTPSVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
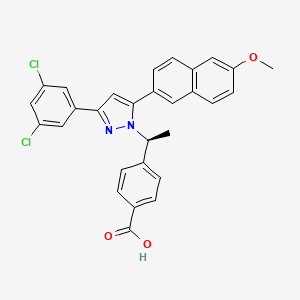

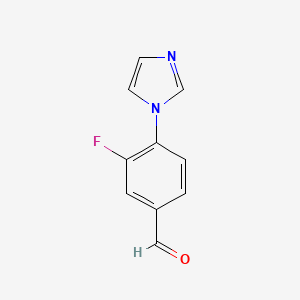


![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)
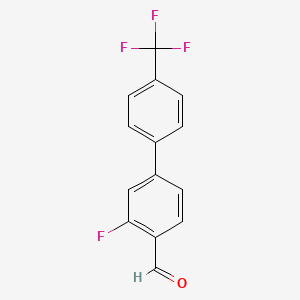


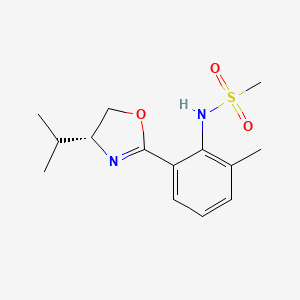
![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)
